Enhanced 19F NMR Sensitivity to Conformational Heterogeneity via Ortho-Fluorine-Induced Steric Hindrance
The ortho-fluorine substitution in 2-fluoro-D-phenylalanine induces slow, observable ring-flipping dynamics, providing a larger chemical shift dispersion (7.4 ppm) compared to the meta- and para-fluoro analogs (1.0 ppm and 4.8 ppm, respectively), thus enabling the detection of distinct conformational states that are averaged out in other analogs [1].
| Evidence Dimension | 19F NMR Chemical Shift Dispersion (ppm) for Lysozyme-Labeled Protein |
|---|---|
| Target Compound Data | 7.4 ppm (for [2-F]Phe HEWL) |
| Comparator Or Baseline | 4.8 ppm for [4-F]Phe HEWL; 1.0 ppm for [3-F]Phe HEWL |
| Quantified Difference | 54% greater dispersion than 4-fluoro; 7.4x greater dispersion than 3-fluoro |
| Conditions | 470 MHz 19F NMR, p2H = 5.8, hen egg white lysozyme (HEWL) |
Why This Matters
A larger chemical shift dispersion provides higher resolution for distinguishing different protein conformations, making 2-fluoro-D-phenylalanine a superior probe for studying dynamic processes in proteins where other fluorine labels fail to resolve intermediate states.
- [1] Lian, C., Le, H., Montez, B., Patterson, J., Harrell, S., Laws, D., & Matsumura, I. (1994). Fluorine-19 nuclear magnetic resonance spectroscopic study of fluorophenylalanine- and fluorotryptophan-labeled avian egg white lysozymes. Biochemistry, 33(17), 5238-5245. View Source
